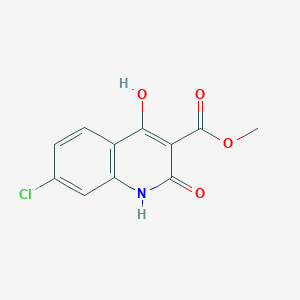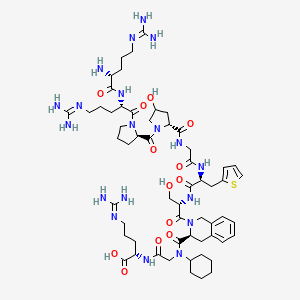![molecular formula C16H14N4OS B10837854 2-Ethyl-9-methyl-12-oxa-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837854.png)
2-Ethyl-9-methyl-12-oxa-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MEN-10880 is a small molecule drug initially developed by A. Menarini Industrie Farmaceutiche Riunite SRL. It functions as a reverse transcriptase inhibitor, primarily targeting the reverse transcriptase enzyme. This compound was explored for its potential in treating various immune system diseases, infectious diseases, and urogenital diseases .
Preparation Methods
The synthetic routes and reaction conditions for MEN-10880 are not widely documented in public sources. the general approach to synthesizing reverse transcriptase inhibitors involves multi-step organic synthesis, often starting with the preparation of key intermediates followed by coupling reactions, cyclization, and purification steps. Industrial production methods would typically involve optimization of these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
MEN-10880, as a reverse transcriptase inhibitor, undergoes various chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a reverse transcriptase inhibitor, it serves as a model compound for studying enzyme inhibition and drug design.
Biology: It is used in research to understand the mechanisms of viral replication and the role of reverse transcriptase in various biological processes.
Medicine: MEN-10880 was explored for its potential in treating HIV infections and other diseases involving reverse transcriptase activity.
Industry: The compound’s synthesis and production methods are of interest for pharmaceutical manufacturing and drug development.
Mechanism of Action
MEN-10880 exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV. By binding to the enzyme, MEN-10880 prevents the conversion of viral RNA into DNA, thereby blocking the replication process. This inhibition disrupts the viral life cycle and reduces the viral load in infected individuals .
Comparison with Similar Compounds
MEN-10880 is unique among reverse transcriptase inhibitors due to its specific molecular structure and binding affinity. Similar compounds include:
Zidovudine: Another reverse transcriptase inhibitor used in the treatment of HIV.
Lamivudine: A nucleoside analog reverse transcriptase inhibitor.
Nevirapine: A non-nucleoside reverse transcriptase inhibitor.
MEN-10880’s uniqueness lies in its specific binding interactions and the potential for reduced side effects compared to other inhibitors .
Properties
Molecular Formula |
C16H14N4OS |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-ethyl-9-methyl-12-oxa-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione |
InChI |
InChI=1S/C16H14N4OS/c1-3-20-13-12-11(7-5-8-17-12)21-14(13)16(22)19(2)10-6-4-9-18-15(10)20/h4-9H,3H2,1-2H3 |
InChI Key |
SSUWZXRTDXAIQO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=S)N(C3=C1N=CC=C3)C)OC4=C2N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13,16,19,22-Tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837776.png)


![(R)-2-[(S)-1-(3-Methyl-1-phenylcarbamoyl-butylcarbamoyl)-3-phenyl-propylamino]-propionic acid](/img/structure/B10837791.png)
![2-(4-Anilino-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)-5-methyloxolane-3,4-diol](/img/structure/B10837795.png)
![2-[[5-(Diaminomethylideneamino)-1-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B10837798.png)
![2-methylpropyl (3R,4aS,6R,8aR)-6-[2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate;hydrochloride](/img/structure/B10837800.png)
![3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-propionic acid](/img/structure/B10837802.png)
![1-[2-(Trifluoromethyl)phenyl]-3-butyl-4-[2'-[(tert-butoxycarbonyl)sulfamoyl]-4-biphenylylmethyl]-1H-1,2,4-triazole-5(4H)-one](/img/structure/B10837805.png)
![[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-phenylmethanol](/img/structure/B10837809.png)
![N-[(1S,2R)-2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide](/img/structure/B10837826.png)
![2-Ethyl-9-methyl-12-thia-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837833.png)
![11-Ethyl-6,8,9-trimethyl-pyrido[3,2-c][2,1,5]benzothiadiazepine 5,5-dioxide](/img/structure/B10837848.png)

